N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the trifluoromethyl group and the sulfonamide moiety. Common reagents used in these reactions include pyrazole derivatives, trifluoromethylating agents, and sulfonamide precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N4-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.
Comparison with Similar Compounds
N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as dichloroanilines and other pyrazole derivatives . These compounds share some structural similarities but differ in their functional groups and specific properties. The uniqueness of N4-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its trifluoromethyl group and sulfonamide moiety, which contribute to its distinct chemical and biological activities.
Conclusion
This compound is a compound of significant interest in various fields of scientific research Its unique structure and properties make it a valuable subject for studies in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
N-[3,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2S/c1-10-16(25-29(27,28)17-11(2)22-23-12(17)3)13(4)26(24-10)9-14-6-5-7-15(8-14)18(19,20)21/h5-8,25H,9H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDBFIOFEZZZLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=C(N(N=C2C)CC3=CC(=CC=C3)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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